![molecular formula C17H20N2O4 B4397669 3-(3,4-diethoxyphenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide](/img/structure/B4397669.png)
3-(3,4-diethoxyphenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide
Overview
Description
3-(3,4-diethoxyphenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide is a heterocyclic compound that contains a pyrazine ring fused with a cyclopentane ring
Preparation Methods
The synthesis of 3-(3,4-diethoxyphenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide typically involves multiple steps. One common method includes the formation of a pyrazine ring through cyclization reactions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
3-(3,4-diethoxyphenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3,4-diethoxyphenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,4-diethoxyphenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application being studied.
Comparison with Similar Compounds
Similar compounds to 3-(3,4-diethoxyphenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide include other pyrazine derivatives. These compounds share the pyrazine ring structure but may have different substituents or fused rings. The uniqueness of this compound lies in its specific substituents and fused ring system, which can influence its chemical and biological properties.
Properties
IUPAC Name |
3-(3,4-diethoxyphenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-3-22-16-9-8-12(10-17(16)23-4-2)15-11-18(20)13-6-5-7-14(13)19(15)21/h8-11H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMYCOJPTYENQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=C[N+](=O)C3=C(N2[O-])CCC3)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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